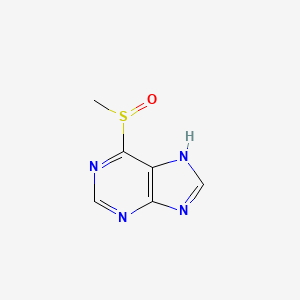

6-Methylsulfinyl purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfinyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-12(11)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCCWMSPQCHVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941539 | |

| Record name | 6-(Methanesulfinyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19769-31-4 | |

| Record name | 6-Methylsulfinyl purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019769314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methanesulfinyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymatic Interactions of 6 Methylsulfinyl Purine and Its Metabolites

Intracellular Uptake and Transport Mechanisms

The entry of 6-methylsulfinyl purine (B94841) and its related nucleoside, 6-methylmercaptopurine (B131649) ribonucleoside (Me6MPR), into cells is a critical first step for their metabolic activation and subsequent biological effects. Studies have shown that Me6MPR is rapidly taken up by various mouse tissues following intraperitoneal injection. cdnsciencepub.com Forty minutes post-injection, the highest concentrations of radioactivity were observed in the intestine, liver, blood cells, lung, and spleen, while negligible amounts were found in the brain and blood plasma. cdnsciencepub.com This distribution suggests the involvement of specific transport systems.

While the precise transporters for 6-methylsulfinyl purine are not fully elucidated, the uptake of similar purine analogs is known to be mediated by nucleoside and nucleobase transporters. For instance, the uptake of purines in the protozoan parasite T. brucei is primarily facilitated by broad-specificity hypoxanthine (B114508) transporters H2 and H3. asm.org In human cells, purine uptake is also a mediated process, and resistance to purine analogs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) has been associated with downregulated influx transporters. pharmgkb.org Conversely, overexpression of efflux transporters such as ABCC4 and ABCC5 can also confer resistance. pharmgkb.org It is plausible that this compound utilizes similar transporter systems for its entry into and exit from cells.

Anabolic Metabolic Pathways

Once inside the cell, this compound and its derivatives undergo a series of anabolic reactions to form active metabolites.

The ribonucleoside form, 6-methylmercaptopurine ribonucleoside (Me6MPR), is efficiently phosphorylated to its 5'-monophosphate form. cdnsciencepub.com This crucial activation step is catalyzed by adenosine (B11128) kinase, a reaction that requires ATP and either Mn²⁺ or Mg²⁺ as cofactors. cdnsciencepub.com The product of this reaction is 6-methylmercaptopurine ribonucleoside 5'-phosphate, also known as methylthioinosine monophosphate (meTIMP). cdnsciencepub.comoncohemakey.com Evidence suggests that this phosphorylation is the primary metabolic fate of Me6MPR, with no other major metabolites being formed. cdnsciencepub.com

The primary active metabolite, 6-methylmercaptopurine ribonucleotide (MMPR) or methylthioinosine monophosphate (meTIMP), is a potent inhibitor of de novo purine synthesis. capes.gov.brru.nlcore.ac.uk Specifically, meTIMP inhibits the enzyme glutamine phosphoribosyl pyrophosphate amidotransferase, which catalyzes an early and rate-limiting step in the purine biosynthesis pathway. researchgate.net This inhibition leads to a depletion of the intracellular pools of purine nucleotides, including inosine (B1671953) monophosphate (IMP), guanosine (B1672433) monophosphate (GMP), and adenosine monophosphate (AMP). ru.nlbiorxiv.org The reduction in these essential building blocks disrupts normal cellular processes that are dependent on a steady supply of purines.

The metabolic pathways of related thiopurines, such as 6-mercaptopurine (6-MP), provide further insight. 6-MP is converted intracellularly to 6-thioinosine monophosphate (TIMP). oncohemakey.com TIMP can then be further metabolized. One pathway involves methylation by thiopurine methyltransferase (TPMT) to form 6-methylthioinosine (B81876) monophosphate (meTIMP). nih.gov Alternatively, TIMP can be converted to thioguanine nucleotides (TGNs), which are considered the primary therapeutically active metabolites of 6-MP. nih.govwiley.com This conversion involves the sequential action of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS). nih.govresearchgate.net

While the primary mechanism of action for 6-methylmercaptopurine ribonucleoside is the inhibition of de novo purine synthesis, the metabolites of related thiopurines, such as 6-thioguanine (6-TG), are known to be incorporated into nucleic acids. oncohemakey.comcapes.gov.br 6-thioguanine nucleotides (TGNs), derived from 6-MP, can be incorporated into both DNA and RNA. pharmgkb.orgoncohemakey.com The incorporation of these fraudulent nucleotides into DNA is believed to be a major contributor to the cytotoxicity of these compounds. capes.gov.broup.com This incorporation can lead to DNA damage, including single-strand breaks and DNA-protein cross-links, ultimately triggering apoptosis. pharmgkb.org

Specifically, 6-thio-2'-deoxyguanosine (B1664700) triphosphate (dGTP), a metabolite of 6-thioguanine, can be incorporated into DNA. nih.gov Once incorporated, the 6-thioguanine base can undergo further modifications, such as methylation to S⁶-methylthioguanine, which has a high miscoding potential and can induce cell death through the mismatch repair pathway. nih.gov It is plausible that metabolites of this compound could also be incorporated into nucleic acids, although this is not considered their primary mode of action.

Catabolic Metabolic Pathways

The catabolism of purine analogs is an important determinant of their activity and duration of action. Xanthine (B1682287) oxidase (XO) is a key enzyme in the degradation of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. researchgate.netnih.govmdpi.com 6-mercaptopurine (6-MP) is a known substrate for XO, which converts it to the inactive metabolite 6-thiouric acid. oncohemakey.comnih.gov This reaction represents a major route of clearance for 6-MP. oncohemakey.com

In contrast, 6-thioguanine is not a substrate for xanthine oxidase. oncohemakey.com The catabolism of this compound by xanthine oxidase is not as well-defined. However, given its structural similarity to other purine analogs that are XO substrates, it is possible that it undergoes some degree of degradation by this enzyme. Flavonoids have been shown to inhibit the XO-catalyzed oxidation of both xanthine and 6-MP, indicating the potential for drug-drug interactions that could modulate the metabolism of purine analogs. mdpi.com

Role of Thiopurine S-Methyltransferase (TPMT) in Methylation/Detoxification

Thiopurine S-methyltransferase (TPMT) is a crucial cytosolic enzyme that catalyzes the S-methylation of aromatic and heterocyclic sulfhydryl compounds, including thiopurines like 6-mercaptopurine. nih.gov This reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the sulfur atom of 6-MP, resulting in the formation of 6-methylmercaptopurine (6-MMP). rupahealth.comhmdb.cawikipedia.org This methylation step is a major catabolic pathway for 6-MP in hematopoietic cells. ildcare.nl While this pathway inactivates 6-MP itself, it generates 6-MMP, which is a substrate for further metabolic conversions leading to active molecules. researchgate.netru.nl

The activity of TPMT is subject to significant genetic polymorphism, which leads to wide inter-individual variations in the rate of 6-MMP formation. ildcare.nlwiley.comnih.gov The population can be categorized into distinct phenotypes based on their inherited TPMT enzyme activity. nih.govildcare.nl

| TPMT Phenotype | Genetic Basis | Prevalence (approx.) | Metabolic Consequence for 6-MP |

| Normal/High Metabolizer (NM) | Homozygous for wild-type alleles (e.g., TPMT1) | 90% | Rapid methylation of 6-MP to 6-MMP. nih.govwiley.com |

| Intermediate Metabolizer (IM) | Heterozygous for one reduced-function allele (e.g., *TPMT1/TPMT3A) | 10% | Reduced rate of 6-MMP formation, leading to higher levels of other metabolites. nih.govildcare.nl |

| Poor Metabolizer (PM) | Homozygous for two reduced-function alleles (e.g., *TPMT3A/TPMT*3A) | 0.3% | Severely deficient or absent methylation of 6-MP. nih.govwikipedia.orgsynnovis.co.uk |

Individuals with low or absent TPMT activity metabolize 6-MP preferentially through other pathways, while those with high activity shunt a larger proportion of the compound toward 6-MMP. wiley.com

Other Modifying Enzymes (e.g., Hydrolases, Deaminases)

While TPMT is central to the formation of 6-MMP, other enzymes are involved in the broader thiopurine metabolic network that influences the availability of substrates and subsequent metabolites.

Hydrolases : Enzymes such as inosine triphosphate pyrophosphatase (ITPA) and nudix hydrolase 15 (NUDT15) play a role in the metabolism of thiopurine nucleotides. nih.gov ITPA, for instance, hydrolyzes 6-thioinosine triphosphate (6-TITP) back to its monophosphate form, 6-thioinosine monophosphate (6-TIMP). researchgate.netwiley.com Since 6-TIMP is a substrate for TPMT (which converts it to 6-methylthioinosine monophosphate), the activity of hydrolases like ITPA can indirectly influence the pool of methylated metabolites. researchgate.netwiley.com

Deaminases : Deaminases can also act on thiopurine compounds. Guanine (B1146940) deaminase, for example, can convert thioguanine to thioxanthine. pharmgkb.org While direct deamination of this compound or its immediate precursors is not extensively documented, such enzymatic modifications are common in purine metabolism for converting nucleosides and nucleotides, potentially altering their biological activity. nih.govresearchgate.netthieme-connect.com

Interplay with Endogenous Purine Metabolism (De Novo and Salvage Pathways)

The metabolism of thiopurines is deeply intertwined with the body's own purine metabolic pathways. nih.govnih.gov Cells synthesize purine nucleotides through two main routes: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases. pixorize.commdpi.com Thiopurines, being purine analogs, are processed by the enzymes of these endogenous pathways. synnovis.co.uk

Inhibition of De Novo Purine Biosynthesis

A primary mechanism of action for the methylated metabolites of 6-MP is the potent inhibition of de novo purine biosynthesis. nih.govpharmgkb.org After its formation, 6-MMP is converted by adenosine kinase to its ribonucleotide form, 6-methylthioinosine monophosphate (6-MeTIMP), also known as 6-methylmercaptopurine ribonucleotide (6-MMPR). researchgate.netnih.gov

This metabolite, 6-MeTIMP, is a strong feedback inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). biorxiv.orgnih.gov PPAT catalyzes the first committed step of the de novo purine synthesis pathway. nih.govaacrjournals.org By inhibiting this enzyme, 6-MeTIMP blocks the synthesis of all new purines, starving rapidly dividing cells of the essential building blocks for DNA and RNA. patsnap.comresearchgate.net This antimetabolic effect is a key component of the cellular impact of the 6-MMP pathway. researchgate.net

Competition within Salvage Pathways

The initial substrate, 6-mercaptopurine, stands at a critical metabolic branch point, where it is subject to competing enzymatic fates. wiley.comnih.gov

Methylation Pathway : As described, TPMT methylates 6-MP to form 6-MMP, leading to the production of 6-MeTIMP, the inhibitor of de novo synthesis. researchgate.netwiley.com

Salvage Pathway : Alternatively, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) incorporates 6-MP into the purine salvage pathway. researchgate.netpixorize.com HGPRT converts 6-MP into 6-thioinosine monophosphate (6-TIMP). researchgate.net This is the first step toward producing a different class of active metabolites, the 6-thioguanine nucleotides (TGNs), which exert their effects by being incorporated into DNA and RNA. nih.gov

These two pathways, one initiated by TPMT and the other by HGPRT, are in direct competition for their common substrate, 6-MP. wiley.comsynnovis.co.uk The relative activity of these enzymes in a given individual, particularly the genetically determined activity of TPMT, dictates the metabolic flux. High TPMT activity shunts 6-MP towards 6-MMP production at the expense of TGN formation, whereas low TPMT activity has the opposite effect. wiley.com

| Pathway | Key Enzyme | Initial Substrate | Key Metabolite(s) | Primary Mechanism |

| Methylation | Thiopurine S-Methyltransferase (TPMT) | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine (6-MMP) -> 6-Methylthioinosine monophosphate (6-MeTIMP) | Inhibition of de novo purine synthesis. nih.govresearchgate.net |

| Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine (6-MP) | 6-Thioinosine monophosphate (6-TIMP) -> 6-Thioguanine nucleotides (TGNs) | Incorporation into DNA and RNA. pharmgkb.orgnih.gov |

Impact on S-Adenosylmethionine Metabolism and Cellular Methylation Status

Furthermore, the downstream metabolite 6-MeTIMP, through its inhibition of de novo purine synthesis, can cause a depletion of the cellular ATP pool. nih.gov The synthesis of SAM itself, catalyzed by methionine adenosyltransferase, is an ATP-dependent process. nih.gov Therefore, the inhibition of purine synthesis by 6-MeTIMP can lead to a decrease in SAM synthesis. nih.gov This dual effect—direct consumption of SAM by TPMT and reduced synthesis of SAM due to ATP depletion—can lower intracellular SAM concentrations. nih.gov A reduction in the SAM pool can impair other vital cellular methylation reactions, including the methylation of DNA, RNA, and proteins, potentially leading to widespread dysregulation of cellular processes. nih.gov

Molecular Mechanisms of Action of 6 Methylsulfinyl Purine Analogues

Interference with DNA Replication and Repair Mechanisms

The structural similarity of 6-methylsulfinyl purine (B94841) analogues to natural purine bases, adenine (B156593) and guanine (B1146940), is the basis for their interference with DNA replication and repair. pharmacologyeducation.org Once inside the cell, these analogues can be metabolized into their corresponding nucleotide forms. The mechanism often involves their incorporation into the DNA strand during replication. pharmacologyeducation.org This incorporation of a fraudulent base disrupts the normal process of DNA synthesis, hindering the proliferation of rapidly dividing cells. pharmacologyeducation.org

The presence of an altered purine within the DNA helix can lead to several disruptive outcomes. It can impair DNA replication by stalling the progression of DNA polymerase. pharmacologyeducation.org Furthermore, the modified base can cause miscoding, leading to mutations during subsequent rounds of replication. pharmacologyeducation.org For instance, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is designed to remove adducts from the O6 position of guanine; failure to repair such lesions can result in G:C to A:T transition mutations. nih.gov The incorporation of purine analogues can trigger cellular DNA repair mechanisms. nih.govslideshare.net However, the presence of these unnatural bases can lead to DNA fragmentation when repair enzymes attempt to excise the altered base, ultimately contributing to cytotoxicity. nih.gov Some purine analogues, after being converted to their triphosphate forms, are incorporated into DNA, leading to the inhibition of further DNA reduplication. nih.gov

Disruption of RNA Function and Protein Synthesis

Similar to their effects on DNA, 6-methylsulfinyl purine analogues can also be incorporated into RNA, leading to significant disruption of its function. pharmacologyeducation.org This incorporation can result in the synthesis of fraudulent mRNA molecules, which may contain miscoded information. pharmacologyeducation.org Consequently, the translation of these altered transcripts can lead to the production of non-functional or aberrant proteins, thereby disrupting protein synthesis and cellular homeostasis. biosynth.com

A more subtle mechanism of RNA disruption involves the complex process of RNA modification. Post-transcriptional modifications, such as N6-methyladenosine (m6A) methylation, are crucial for regulating mRNA stability, splicing, and translation. biorxiv.org The m6A modification machinery, which includes "writer" enzymes like METTL3 and "eraser" enzymes like ALKBH5, plays a vital role in gene expression. frontiersin.org Purine analogues could potentially interfere with these processes, either by inhibiting the modifying enzymes or by being incorporated into RNA and altering the recognition sites for m6A-binding proteins. biorxiv.orgfrontiersin.org

Furthermore, studies on related N6-alkyladenosines have demonstrated that these modifications can significantly destabilize RNA duplex structures. oup.com The steric hindrance provided by the N6-substituent can disrupt the hydrogen bonding essential for proper base pairing. oup.com This destabilization can affect the secondary structure of various RNA molecules, including mRNA and non-coding RNAs, thereby impairing their biological functions, such as interactions with ribosomes or regulatory proteins. oup.com Recent discoveries have also implicated certain long non-coding RNAs, like NEAT1, in the DNA damage response, suggesting a link between RNA metabolism and genome stability that could be perturbed by purine analogues. scitechdaily.com

Specific Enzyme Inhibition Profiles

A primary mechanism of action for many purine analogues, including those related to this compound, is the direct inhibition of key enzymes involved in nucleotide metabolism. By targeting these enzymes, the analogues can starve cells of the essential building blocks needed for nucleic acid synthesis.

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a critical, rate-limiting enzyme in the de novo biosynthesis of purines. mdpi.comru.nl It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a necessary precursor for the synthesis of guanine nucleotides (GMP, GDP, and GTP). mdpi.comnih.gov Rapidly proliferating cells, including cancer cells, often exhibit high levels of IMPDH activity and are particularly dependent on this pathway for survival. mdpi.comnih.gov

Metabolites of thiopurines, such as 6-methylthio-IMP, are known to be potent inhibitors of de novo purine synthesis. core.ac.ukru.nl This inhibition is largely attributed to their ability to target IMPDH. nih.govmdpi.com By blocking IMPDH, these analogues effectively deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential not only for DNA and RNA synthesis but also for signal transduction and cellular energy processes. nih.gov Several distinct IMPDH inhibitors have been studied, demonstrating that targeting this enzyme is a viable therapeutic strategy. nih.gov

Table 1: Selected IMPDH Inhibitors and Their Studied Effects

| Inhibitor/Analogue | Effect | Cellular Context | Reference(s) |

|---|---|---|---|

| Mycophenolic Acid (MPA) | Downregulates TERT expression, reduces telomere repeats | Glioblastoma cells (U87, U251) | mdpi.com |

| Mizoribine | Demonstrates superior antitumor activity compared to MPA | Tuberous sclerosis complex (TSC) tumor models | nih.gov |

| Methylthio-formycin | Inhibits purine nucleotide synthesis by targeting IMPDH and PRAT | Antiviral studies | mdpi.com |

| 6-Methylthio-IMP | Strong inhibitor of de novo purine synthesis | General, metabolite of thiopurines | core.ac.ukru.nljenabioscience.com |

The purine salvage pathway offers an alternative route for nucleotide synthesis, recycling purine bases from the degradation of nucleic acids. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine into their respective mononucleotides, IMP and GMP. nih.govwikipedia.org Cells that lack the de novo synthesis pathway are highly dependent on this salvage mechanism. nih.gov

HPRT plays a dual role concerning purine analogues. For many thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), HPRT is the enzyme responsible for their activation, converting the base analogues into their cytotoxic nucleotide forms. nih.gov Conversely, interactions with HPRT can also be inhibitory. In some bacterial systems, HPRT activity is allosterically inhibited by the alarmone (p)ppGpp, which binds to the enzyme's active site. elifesciences.org This demonstrates that the enzyme is a regulatory hub. While direct inhibition of human HPRT by this compound itself is less characterized, the modulation of purine pools through other mechanisms invariably affects the flux through the HPRT-mediated salvage pathway. science.gov The growth of cells with HPRT variants can be differentially affected by various purine analogues, highlighting the enzyme's central role in their metabolism. nih.gov

Beyond IMPDH and HPRT, this compound analogues and related compounds interact with a range of other enzymes involved in purine metabolism and cellular regulation.

One significant target is amidophosphoribosyltransferase (PRAT) , which catalyzes the first committed step of de novo purine synthesis. nih.govwikipedia.org The metabolite 6-methylmercaptopurine (B131649) riboside (6-MMPR) has been shown to inhibit this enzyme, providing another point of blockade for the entire purine synthesis pathway. nih.gov

Another class of enzymes affected are 5'-nucleotidases (5'NT) , which degrade purine mononucleotides (like thio-IMP and methylthio-IMP) back to their nucleoside forms, thus playing a role in modulating the levels of active metabolites. ru.nl

Furthermore, specific analogues have been found to inhibit enzymes outside of classical purine metabolism. For example, 6-(methylsulfinyl)hexyl isothiocyanate , derived from wasabi, was identified as an ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) , a crucial serine/threonine kinase involved in numerous signaling pathways. nih.gov Other purine analogues have been developed as inhibitors of inositol hexakisphosphate kinase (IP6K) , an enzyme involved in key signaling events. tandfonline.com

Table 2: Inhibition of Other Key Enzymes by Purine Analogues

| Analogue/Compound | Target Enzyme | Inhibition Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 6-(methylsulfinyl)hexyl isothiocyanate | Glycogen synthase kinase-3β (GSK-3β) | ATP competitive inhibition (Ki = 10.5 µM) | nih.gov |

| 6-Methylmercaptopurine riboside (6-MMPR) | Amidophosphoribosyl Transferase (PRAT) | Inhibits the first step of de novo purine synthesis | nih.gov |

| TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) | Inositol hexakisphosphate kinase (IP6K) | Pan-IP6K inhibitor | tandfonline.com |

| Methylthio-formycin | Amidophosphoribosyl Transferase (PRAT) | Inhibits purine nucleotide synthesis | mdpi.com |

| FAMIN (a multi-functional purine enzyme) | S-methyl-5′-thioadenosine phosphorylase (MTAP) | FAMIN possesses MTAP activity, impacting central purine metabolism | nih.gov |

Modulation of Cellular Signaling Pathways

The effects of this compound analogues extend beyond direct interference with nucleic acid synthesis and include the modulation of complex cellular signaling networks. This can occur through the inhibition of specific kinases or by altering the balance of signaling molecules.

A prime example is the inhibition of angiogenesis-related signaling. The purine analogue 6-methylmercaptopurine riboside (6-MMPR) was found to inhibit fibroblast growth factor-2 (FGF2)-induced intracellular signaling by preventing the phosphorylation of extracellular signal-regulated kinase-2 (ERK2). nih.gov This disruption of the MAPK/ERK pathway contributes to its anti-angiogenic effects. nih.gov

Additionally, these compounds can influence pathways related to oxidative stress. 6-(methylsulfinyl)hexyl isothiocyanate (6-HITC) has been shown to modulate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov The transcription factor Nrf2 orchestrates the expression of numerous protective genes, and its modulation can significantly impact cell survival. nih.gov

The inhibition of GSK-3β by wasabi-derived 6-(methylsulfinyl)hexyl isothiocyanate also has profound implications for signaling, as GSK-3β is a key regulator in pathways controlling metabolism, proliferation, and apoptosis. nih.gov The broader concept of purinergic signaling, mediated by extracellular purines like ATP and adenosine (B11128) acting on P1 and P2 receptors, is also relevant. researchgate.netufrgs.br By altering the intracellular and extracellular concentrations of purine nucleotides and nucleosides, these analogues can indirectly affect these signaling cascades, which are themselves linked to redox biology and inflammation. ufrgs.brnih.gov

Purinergic Receptor Ligand Activity

Purinergic receptors, which are activated by purines like adenosine and ATP, are crucial in numerous physiological processes. oncotarget.com While purine analogues are a major focus in the development of ligands for these receptors, specific data on the direct interaction of this compound or its immediate precursor, 6-methylthiopurine, with purinergic receptors is not extensively detailed in the available research. The field has seen the development of many potent and selective agonists and antagonists for these receptors, but the activity of this compound itself as a purinergic receptor ligand remains an area requiring further investigation. oncotarget.com

Kinase Phosphorylation Cascades (e.g., ERK, PI3K/AKT/mTOR)

Analogues of this compound have been shown to interfere with critical kinase signaling pathways that regulate cell growth and proliferation.

Recent evidence indicates that 6-mercaptopurine (6-MP), a parent compound, can inhibit the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov In leukemic T cells, exposure to 6-MP leads to a rapid decrease in intracellular ATP concentration, which in turn activates AMP-activated protein kinase (AMPK). nih.gov The activation of AMPK subsequently inhibits mTOR, a key regulator of cell growth and metabolism. nih.gov

Furthermore, derivatives of 6-methylthiopurine, the direct precursor to this compound, demonstrate potent kinase inhibitory activity. 6-methylmercaptopurine riboside (6-MMPR) was identified as a potent and selective inhibitor of protein kinase N (PKN), a kinase activated by nerve growth factor (NGF). aacrjournals.org In vitro, 6-MMPR inhibited NGF-stimulated PKN activity with an apparent inhibition constant (Ki) of approximately 5 nM. aacrjournals.org This inhibition was highly specific, as a survey of six other purified protein kinases showed no inhibitory effect from 6-MMPR. aacrjournals.org

Other research has shown that the periodate (B1199274) oxidation product of β-d-ribosyl-6-methylthiopurine acts as an inhibitor of thymidylate kinase and DNA polymerase, creating a sequential blockade that prevents the incorporation of thymidine-5'-monophosphate (TMP) into DNA. aacrjournals.orguu.nl

| Compound/Analogue | Target Kinase(s) | Observed Effect | Cell/System Model |

| 6-Mercaptopurine (6-MP) | PI3K/mTOR pathway | Inhibition of mTOR via AMPK activation | Leukemic T cells |

| 6-Methylmercaptopurine riboside (6-MMPR) | Protein Kinase N (PKN) | Potent and selective inhibition (Ki ≈ 5 nM) | PC12 pheochromocytoma cells (in vitro) |

| Periodate oxidation product of β-d-ribosyl-6-methylthiopurine | Thymidylate Kinase, DNA Polymerase | Inhibition of enzyme activity, blocking DNA synthesis | Ehrlich ascites tumor cells |

Nuclear Receptor Modulation (e.g., PPARγ, Nrf2)

Purine analogues also exert influence over nuclear receptors, which are transcription factors that regulate gene expression in response to ligand binding.

Studies have shown that 6-mercaptopurine (6-MP) can regulate the activity of the orphan nuclear receptor NR4A family, which are important transcriptional regulators of glucose and lipid metabolism. nih.gov This suggests that part of 6-MP's mechanism involves modifying the expression of metabolic checkpoints. nih.gov

In a separate line of research, the synthetic purine analogue 9-Norbornyl-6-chloropurine (NCP) was found to activate the Nrf2 pathway. chemicalbook.com Treatment of leukemia cells with NCP led to a decrease in intracellular glutathione (B108866) (GSH) levels, which in turn activated Nrf2 and its downstream targets, such as NAD(P)H:quinone oxidoreductase (NQO-1). chemicalbook.com This activation represents a cellular response to the stress induced by the compound. chemicalbook.com

| Compound/Analogue | Target Nuclear Receptor | Observed Effect | Cell/System Model |

| 6-Mercaptopurine (6-MP) | NR4A family | Regulation of transcriptional activity | Leukemic T cells |

| 9-Norbornyl-6-chloropurine (NCP) | Nrf2 | Activation of Nrf2 pathway and downstream targets | CCRF-CEM (T-lymphoblast) cells |

Induction of Cell Cycle Arrest and Programmed Cell Death in Research Models

A primary mechanism of action for many antineoplastic purine analogues is the induction of cell cycle arrest and apoptosis (programmed cell death).

The cytotoxic effects of 6-mercaptopurine (6-MP) are linked to its conversion into thioguanine nucleotides, which are then incorporated into DNA during the S phase of the cell cycle. researchgate.netnih.gov This incorporation triggers the DNA mismatch-repair machinery, ultimately leading to cell cycle arrest and apoptosis. nih.gov Inhibition of DNA synthesis has been shown to protect cells from the toxicity of 6-MP. nih.gov

Various 6-chloropurine (B14466) nucleosides have also demonstrated potent activity in inducing cell cycle arrest and apoptosis in cancer cell lines. researchgate.net A series of novel 6-chloropurine nucleosides linked to perbenzylated hexosyl residues were shown to cause G2/M phase cell cycle arrest, which subsequently leads to apoptosis. researchgate.netmdpi.com For example, 3-O-benzyl derivatives of 2-acetamido-6-chloropurine (B1275489) were selectively active against K562 leukemia cells, inducing G2/M arrest. Similarly, the compound 9-Norbornyl-6-chloropurine (NCP) induced a concentration-dependent cell cycle arrest in the G2/M phase and a significant increase in apoptotic cells in CCRF-CEM T-lymphoblast cells. chemicalbook.com

| Compound/Analogue | Cell Line(s) | Effect on Cell Cycle | Induction of Apoptosis |

| 6-Mercaptopurine (6-MP) | H.Ep. 2 | S phase disruption | Yes |

| 6-Chloropurine nucleosides | A549, DU-145, K562 | G2/M Arrest | Yes |

| 9-Norbornyl-6-chloropurine (NCP) | CCRF-CEM | G2/M Arrest | Yes |

| 5′-Guanidino 6-chloropurine nucleoside | HCT-15 | Not specified | Yes (cytotoxic activity) |

Cellular and Preclinical Biological Activities of 6 Methylsulfinyl Purine Analogues

In Vitro Cytotoxicity and Antiproliferative Effects in Cell Lines

The in vitro cytotoxic and antiproliferative effects of 6-methylsulfinyl purine (B94841) analogues have been investigated across various cancer cell lines. One of the major bioactive compounds, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), has demonstrated notable activity. nih.govnih.gov

In human leukemia cell lines Jurkat and HL-60, 6-MSITC has been shown to elicit both cytotoxic and cytostatic effects. mdpi.com Specifically, it was found to slow the cell cycle in Jurkat cells, leading to a reduction in the percentage of cells in the S phase after 24 hours of treatment. mdpi.com In HL-60 cells, it induced a blockage of the cell cycle progression in the G1 phase, which became statistically significant after 48 hours of treatment. mdpi.com Furthermore, 6-MSITC has been observed to induce apoptosis in human colorectal cancer cells and breast cancer cells. nih.gov

Studies on HepG2 human liver cancer cells indicated that 6-MSITC at concentrations up to 20 μM showed no cytotoxicity after 24 hours of treatment. researchgate.net However, a significant inhibitory effect of 19.6% was observed at the same concentration after 48 hours. researchgate.net In another study, 6-MSITC was shown to promote apoptosis of breast cancer cells by inhibiting the nuclear factor (NF)-κB pathway. nih.gov

The antiproliferative activity of other purine derivatives has also been explored. For instance, S-allylthio derivatives of 6-mercaptopurine (B1684380) (6-MP) and 6-mercaptopurine riboside (6-MPR) have been synthesized and tested on human leukemia and monolayer cell lines. researchgate.net These derivatives, S-allylthio-6-mercaptopurine (SA-6MP) and S-allylthio-6-mercaptopurine riboside (SA-6MPR), inhibited cell proliferation and induced apoptosis more efficiently than the parent molecules in a concentration-dependent manner. researchgate.net Similarly, 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP), a derivative of 6-mercaptopurine, exhibited better anti-cancer activity against HepG2 and A2780 cancer cells compared to other synthesized compounds in the same study. researchgate.net

It is worth noting that the purine scaffold itself is a key component in a wide range of biologically active molecules, and various substitutions on the purine ring can lead to significant antiproliferative activity against different cancer cell lines. rsc.org

Table 1: In Vitro Cytotoxicity of 6-Methylsulfinyl Purine Analogues

| Compound | Cell Line | Effect | Concentration | Time |

|---|---|---|---|---|

| 6-MSITC | Jurkat | Cytostatic | Not Specified | 24h |

| 6-MSITC | HL-60 | Cytostatic (G1 arrest) | Not Specified | 48h |

| 6-MSITC | HepG2 | 19.6% Inhibition | 20 µM | 48h |

| SA-6MP | Human Leukemia | Antiproliferative, Apoptotic | Concentration-dependent | Not Specified |

| SA-6MPR | Human Leukemia | Antiproliferative, Apoptotic | Concentration-dependent | Not Specified |

Anti-angiogenic Research in In Vitro and Ex Vivo Models

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. nih.gov Several purine analogues have been investigated for their ability to inhibit this process.

The purine analogue 6-methylmercaptopurine (B131649) riboside (6-MMPR) has demonstrated significant anti-angiogenic activity in various in vitro and ex vivo models. nih.gov In vitro, 6-MMPR was found to inhibit the proliferation of endothelial cells (GM 7373) induced by fibroblast growth factor-2 (FGF2) and delay the repair of a mechanically wounded endothelial cell monolayer. nih.gov It also inhibited the formation of solid sprouts by FGF2-treated murine brain microvascular endothelial cells in a fibrin (B1330869) gel and prevented the formation of capillary-like structures on Matrigel by murine aortic endothelial cells. nih.gov The mechanism of action appears to involve the inhibition of FGF2-induced intracellular signaling, specifically by inhibiting the phosphorylation of extracellular signal-regulated kinase-2. nih.gov

Ex vivo studies using the chick embryo chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis, have further confirmed the anti-angiogenic potential of purine analogues. nih.govnih.govrjpharmacognosy.ircarcinogenesis.com In this model, 6-MMPR inhibited vascularization and prevented blood vessel formation induced by human endometrial adenocarcinoma specimens grafted onto the CAM. nih.gov Similarly, the purine analog 6-thioguanine (B1684491) (6-TG) was shown to inhibit basal, VEGF-induced, and FGF2-induced vascularization in the CAM. nih.gov

The rat aortic ring assay is another ex vivo model used to assess angiogenesis. carcinogenesis.com While specific data on this compound in this assay is not available, it is a valuable tool for studying the anti-angiogenic effects of various compounds. carcinogenesis.com

Investigations into Anti-inflammatory Properties

This compound analogues, particularly 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), have been shown to possess significant anti-inflammatory properties. nih.govnih.gov These compounds have been demonstrated to inhibit the production of key inflammatory mediators.

In vitro studies have shown that 6-MSITC strongly suppresses the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines, which are crucial factors in inflammatory processes. nih.govnih.gov For example, in TNF-α-stimulated human oral epithelial cells (TR146), 6-MSITC was found to inhibit the production of interleukin-6 (IL-6) and C-X-C motif chemokine 10 (CXCL10). nih.govresearchgate.net

The anti-inflammatory effects of 6-MSITC are mediated through the suppression of multiple signal transduction pathways. nih.govnih.gov It has been shown to inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). researchgate.net Furthermore, 6-MSITC has been observed to suppress all three major mitogen-activated protein kinase (MAPK) pathways, which play a critical role in inflammatory responses. nih.gov

The structure of 6-MSITC, specifically the methylsulfinyl group and the length of the alkyl chain, appears to be important for its high inhibitory potency. nih.gov Gold(I) complexes incorporating 6-substituted-purine derivatives have also been investigated for their anti-inflammatory effects and have shown the ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-activated macrophages. researchgate.net

Uric acid, an end product of purine metabolism, is also implicated in inflammation and has been linked to the activation of the NLRP3 inflammasome. mdpi.com

Exploration of Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of this compound analogues and related compounds has been a subject of investigation. nih.govnih.govasm.org

6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) has been reported to have antimicrobial properties. nih.govnih.gov While detailed studies on its specific antimicrobial spectrum are not extensively covered in the provided context, its bioactivity in this area is recognized. nih.govnih.govresearchgate.net

In the realm of antiviral research, a series of 6-substituted 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates have been evaluated for their in vitro antiviral activity. asm.org Among these, the 6-methylthio derivative demonstrated a broad spectrum of activity, inhibiting types 1 and 2 herpes simplex virus, cytomegalovirus, vaccinia virus, and several types of rhinoviruses (1A, 2, 8, and 13). asm.org The timing of drug addition was found to be crucial, with the compound being most effective when added before the virus. asm.org Altering the 6-substitution to 6-ethylthio or 6-benzylthio resulted in a decrease in activity against herpes and vaccinia viruses, but significant antirhinovirus activity was retained. asm.org Another analogue, 6-thio-RPcMP, was inhibitory to herpes simplex viruses (types 1 and 2), cytomegalovirus, vaccinia virus, and parainfluenza virus type 3. asm.org

The broader class of N-heterocycles, which includes purines, is recognized for its promising antiviral activities against a range of viruses. mdpi.com Similarly, pyridine-based compounds have also shown notable antimicrobial and antiviral properties. nih.gov

Studies in Non-Human In Vivo Models (e.g., Animal Models of Disease)

The preclinical efficacy of this compound analogues and related compounds has been evaluated in various non-human in vivo models, particularly in the context of cancer and angiogenesis.

Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Several studies have utilized these models to assess the in vivo antitumor activity of purine analogues.

For instance, the transition state analogue of 5'-methylthioadenosine phosphorylase (MTAP), methylthio-DADMe-Immucillin-A (MTDIA), has been shown to inhibit the growth of human non-small cell lung carcinoma (A549) and human bronchioloalveolar non-small cell lung carcinoma (H358) xenografts in mice. nih.gov This inhibition of tumor growth by MTDIA supports MTAP as a therapeutic target in lung cancer. nih.govresearchgate.net

While specific xenograft data for "this compound" is not detailed in the provided search results, the efficacy of related purine analogues in these models underscores the potential of this class of compounds for in vivo anticancer activity. researchgate.netfrontiersin.org

Effects on Organ-Specific Processes (e.g., Neovascularization)

The anti-angiogenic effects of purine analogues observed in vitro and ex vivo have been further substantiated in in vivo models of neovascularization.

In the chick embryo chorioallantoic membrane (CAM) model, 6-methylmercaptopurine riboside (6-MMPR) was shown to inhibit vascularization and prevent blood vessel formation induced by grafted human endometrial adenocarcinoma specimens. nih.gov Furthermore, topical administration of 6-MMPR led to the regression of newly formed blood vessels in the rabbit cornea, another in vivo model for angiogenesis. nih.gov

The purine analog 6-thioguanine (6-TG) also demonstrated potent anti-angiogenic activity in the CAM assay, inhibiting both basal and growth factor-induced vascularization. nih.gov In a mouse model of inflammatory angiogenesis, the inhibition of p38, a downstream target of pathways affected by some purine analogues, resulted in a 40% reduction in neovascularization. scholaris.ca

Studies using a mouse model of laser-induced choroidal neovascularization, a key feature of wet age-related macular degeneration, have also been employed to evaluate the long-term efficacy of anti-angiogenic compounds. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 6-(Methylsulfinyl)hexyl isothiocyanate | 6-MSITC |

| 6-Methylmercaptopurine riboside | 6-MMPR |

| 6-Mercaptopurine | 6-MP |

| 6-Mercaptopurine riboside | 6-MPR |

| S-allylthio-6-mercaptopurine | SA-6MP |

| S-allylthio-6-mercaptopurine riboside | SA-6MPR |

| 6-((naphthalen-2-ylmethyl)thio)-9H-purine | NMSP |

| 6-Thioguanine | 6-TG |

| 6-Thio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate (B84403) | 6-Thio-RPcMP |

| 6-Methylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | |

| 6-Ethylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | |

| 6-Benzylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | |

| Methylthio-DADMe-Immucillin-A | MTDIA |

| Cyclooxygenase-2 | COX-2 |

| Inducible nitric oxide synthase | iNOS |

| Interleukin-6 | IL-6 |

| C-X-C motif chemokine 10 | CXCL10 |

| Nuclear factor-kappa B | NF-κB |

| Signal transducer and activator of transcription 3 | STAT3 |

| Mitogen-activated protein kinase | MAPK |

| Fibroblast growth factor-2 | FGF2 |

| Vascular endothelial growth factor | VEGF |

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 6-Methylsulfinyl purine (B94841). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 6-Methylsulfinyl purine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy, the protons of the purine ring and the methyl group exhibit characteristic chemical shifts. For instance, the protons at positions 2 and 8 of the purine ring typically appear as singlets in the aromatic region of the spectrum. The methyl protons of the methylsulfinyl group also produce a distinct singlet, with its exact position influenced by the solvent and the presence of other functional groups. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring and the methyl group are unique and can be used to confirm the compound's identity. nih.govacs.org For example, the carbon of the methylthio group in a related compound, 6-methylthiopurine, resonates at approximately 11.84 ppm, while the carbons of the purine ring appear at distinct downfield shifts. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. acs.org

Table 1: Representative NMR Data for Purine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~8.8 | s | H-8 | acs.orgnih.gov |

| ¹H | ~8.7 | s | H-2 | acs.orgnih.gov |

| ¹H | ~3.1 | s | -SOCH₃ | nih.gov |

| ¹³C | ~163 | s | C-4 | acs.orgnih.gov |

| ¹³C | ~151 | s | C-2 | acs.orgnih.gov |

| ¹³C | ~149 | s | C-8 | acs.orgnih.gov |

| ¹³C | ~141 | s | C-6 | acs.orgnih.gov |

| ¹³C | ~122 | s | C-5 | nih.gov |

| ¹³C | ~38 | s | -SOCH₃ | nih.gov |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data is compiled from studies on related purine derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. nih.govacs.org

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. For instance, the loss of the methylsulfinyl group or fragments of the purine ring can be observed, aiding in the structural confirmation. umich.edu For related compounds like 6-methylmercaptopurine (B131649), a product ion at m/z 126 is considered appropriate for identification. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For instance, the stretching vibrations of the C=N and C=C bonds within the purine ring would appear in the fingerprint region of the spectrum. nist.gov The sulfoxide (B87167) group (S=O) would show a strong absorption band, typically in the range of 1000-1100 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The purine ring system of this compound contains chromophores that absorb UV light at specific wavelengths. The resulting spectrum, characterized by one or more absorption maxima (λmax), is useful for quantitative analysis and for monitoring reactions involving the purine ring. rsc.orgcuni.czrsc.org For example, 6-methylthio-IMP, a related compound, exhibits absorption maxima at 224 nm and 292 nm. jenabioscience.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine derivatives, including this compound. cuni.czresearchgate.netmedchemexpress.com In HPLC, the compound is separated from other components in a sample based on its differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system).

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of purine analogs. researchgate.netnih.gov The retention time of this compound in an HPLC system is a characteristic parameter that can be used for its identification. Quantification is typically achieved by using a UV detector, where the absorbance of the eluting compound is measured and compared to that of a known standard. researchgate.netnih.gov The method can be optimized for sensitivity and resolution by adjusting the mobile phase composition, flow rate, and column temperature. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) can also be utilized for the analysis of this compound, often after derivatization to increase its volatility and thermal stability. ashs.orgderpharmachemica.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.netnih.gov

GC-MS combines the separation power of GC with the identification capabilities of MS, providing a robust method for the analysis of complex samples. researchgate.netnih.gov While direct analysis of this compound by GC might be challenging due to its polarity and potential for thermal degradation, derivatization techniques can make it more amenable to this method.

Advanced Detection Methods (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling

Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. For purine metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique, while gas chromatography-mass spectrometry (GC-MS) also offers capabilities for broader metabolic screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantifying thiopurine metabolites in clinical and research settings. annlabmed.orgsemanticscholar.org This method is routinely used to measure the intracellular concentrations of thiopurine derivatives, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN), in red blood cells (RBCs). researchgate.net

A typical LC-MS/MS workflow involves several key steps. First, since the active forms are nucleotides, an acid hydrolysis step is often employed to release the purine bases from their ribose and phosphate (B84403) moieties. nih.gov The resulting bases, such as 6-thioguanine and 6-methylmercaptopurine, are then separated chromatographically. The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in sample preparation and matrix effects. researchgate.net

Numerous validated LC-MS/MS methods have been published. For example, one method reported a linear range of 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN, with mean extraction recoveries of 71.0-75.0% for 6-TGN and 96.4-102.2% for 6-MMPN. annlabmed.orgresearchgate.net Another study developed an assay with a lower limit of quantification of 0.2 μmol/L for 6-thioguanine and 4 μmol/L for 6-methylmercaptopurine in RBCs, with a total imprecision of less than 3.0%. nih.gov These methods provide the high sensitivity and reliability needed for therapeutic drug monitoring and detailed metabolic studies. nih.govnih.gov The development of targeted metabolomics approaches using LC-MS/MS allows for the routine detection and accurate quantification of specific purine molecules in various biological samples, from cultured cells to cerebrospinal fluid or blood. nih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Thiopurine Metabolites

| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) | Reference |

|---|---|---|---|

| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L | annlabmed.orgresearchgate.net |

| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | annlabmed.orgresearchgate.net |

| Lower Limit of Quantification | ~50 pmol/8 × 10⁸ RBC | ~1,000 pmol/8 × 10⁸ RBC | nih.gov |

| Total Imprecision | <3.0% | <3.0% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technology for metabolite profiling, capable of analyzing hundreds of small molecules simultaneously. mdpi.com However, its application to purine analysis is less direct than LC-MS/MS because purines are non-volatile compounds. To be analyzed by GC, they must first undergo a chemical derivatization step, typically trimethylsilylation, to increase their volatility. nih.gov

While less frequently used specifically for this compound, GC-MS is a powerful tool in non-targeted metabolomics for obtaining a broad profile of metabolites, which can include various purines and their precursors. mdpi.comnih.gov In these studies, extracts from biological materials are derivatized and then injected into the GC-MS system. The resulting data provides a comprehensive snapshot of metabolic pathways, including purine metabolism. nih.gov However, researchers must be aware of potential matrix effects—where other components in the sample can suppress or enhance the signal of the target analyte—which can complicate accurate quantification. mdpi.com

Radiometric Assays for Enzyme Activity and Metabolic Flux Studies

Radiometric assays are highly sensitive methods used to measure enzyme activity by tracking the conversion of a radiolabeled substrate into a radiolabeled product. creative-enzymes.com These assays are particularly valuable for studying enzymes involved in the metabolism of this compound, such as Thiopurine S-methyltransferase (TPMT).

TPMT is a key enzyme that catalyzes the S-methylation of thiopurine drugs like 6-mercaptopurine (B1684380), a metabolic precursor to this compound. nih.govsynnovis.co.uk The activity of this enzyme is crucial as it diverts the drug away from the formation of cytotoxic thioguanine nucleotides. synnovis.co.uk Radiometric assays have been a foundational method for determining TPMT activity.

The principle of the TPMT radiometric assay involves incubating a source of the enzyme (e.g., red blood cell lysate) with the substrate 6-mercaptopurine and a radiolabeled methyl donor, typically S-adenosyl-L-methionine (SAM) with the methyl group labeled with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). creative-enzymes.com

Reaction: 6-Mercaptopurine + S-Adenosyl-L-[¹⁴C-methyl]methionine --(TPMT)--> [¹⁴C]-6-Methylmercaptopurine + S-Adenosyl-L-homocysteine

After incubation, the radiolabeled product, [¹⁴C]-6-Methylmercaptopurine, is separated from the unreacted radiolabeled substrate, [¹⁴C]-SAM. The radioactivity of the isolated product is then measured using a scintillation counter. The amount of radioactivity is directly proportional to the TPMT enzyme activity in the sample. creative-enzymes.com

The major advantages of radiometric assays are their exceptional sensitivity and specificity. They can measure very low enzyme activities and are not typically affected by interference from colored or fluorescent compounds in crude biological extracts, which can be a problem for spectrophotometric or fluorometric assays. creative-enzymes.com This makes them ideal for detailed kinetic studies and for assessing metabolic flux through specific pathways.

Structure Activity Relationship Sar Studies of 6 Methylsulfinyl Purine Analogues

Influence of Sulfur Oxidation State (Thio, Sulfinyl, Sulfonyl) on Biological Activity

The oxidation state of the sulfur atom at the C6 position of the purine (B94841) ring is a critical determinant of biological activity. The progression from a thioether (R-S-), to a sulfoxide (B87167) (R-S(O)-), and finally to a sulfone (R-S(O)₂-) dramatically alters the electronic properties, size, and hydrogen-bonding capacity of the substituent, thereby influencing its interaction with target enzymes.

The foundational compound in this series is 6-mercaptopurine (B1684380) (6-MP), a thiopurine that serves as an antitumor and immunosuppressive agent. nih.gov Its bioactivity relies on its metabolism by various enzymes. nih.gov The oxidation of 6-MP is a key metabolic pathway, primarily mediated by xanthine (B1682287) oxidase (XO), which converts it to inactive metabolites like 6-thiouric acid. nih.govunmc.edutaylorandfrancis.com

Studies have shown that modifying the oxidation state can lead to compounds with different, and sometimes enhanced, properties. For instance, the oxidation of 6-mercaptopurine and its derivatives to sulfenamides, sulfinamides (analogous to sulfoxides), and particularly sulfonamides can result in a new class of purine derivatives with significant antitumor properties. This suggests that the increased polarity and hydrogen-bonding potential of the sulfonyl group can lead to more potent biological activity compared to the less oxidized forms.

In the context of antitubercular agents, modifications to the side chains of benzothiazinones (BTZs), which also feature a sulfur linkage, have been explored. The introduction of a methanesulfonyl group at the C6 position of the BTZ scaffold led to compounds with potent activity against Mycobacterium tuberculosis. nih.gov This highlights that the sulfonyl group is a favorable moiety for enhancing biological efficacy in different heterocyclic systems.

Furthermore, during the degradation of 6-mercaptopurine by advanced oxidation processes, the formation of purine-6-sulfinate and purine-6-sulfonate has been observed. mdpi.com These oxidized species are noted to be reactive and capable of generating damaging radicals, indicating that the oxidized sulfur imparts a distinct chemical reactivity compared to the parent thiopurine. mdpi.com

| Oxidation State | General Structure | Key SAR Findings | References |

| Thio (Sulfide) | Purine-6-SR | Foundational for drugs like 6-mercaptopurine (6-MP). Acts as a prodrug, but is also subject to catabolic oxidation by enzymes like xanthine oxidase, leading to inactivation. | nih.gov |

| Sulfinyl (Sulfoxide) | Purine-6-S(O)R | Represents an intermediate oxidation state. The sulfoxide group is chiral, introducing stereochemical considerations that can affect biological activity. | mdpi.comnih.gov |

| Sulfonyl (Sulfone) | Purine-6-S(O)₂R | Often associated with enhanced or different biological activities. The increased polarity and H-bonding capacity can lead to significant antitumor properties. Methanesulfonyl groups have improved the druglike properties of some antitubercular agents. | nih.gov |

Impact of Substituents at Position 6 on Molecular Interactions and Bioactivity

The substituent at the C6 position of the purine ring is a primary determinant of the molecule's biological activity and target specificity. researchgate.net A vast number of analogues have been synthesized with diverse C6-substituents, including thio, alkoxy, amino, and aryl groups, leading to a broad spectrum of pharmacological effects. researchgate.netrsc.orgresearchgate.net

For example, in the development of cyclin-dependent kinase (CDK) inhibitors, the presence of polar oxo or hydroxy functional groups in the C6-substituent was found to positively influence inhibitory activity. mdpi.com Conversely, analogues with a non-polar linker at C6 displayed weak or no activity. mdpi.com Similarly, for catalytic topoisomerase II inhibitors, modulating the size and flexibility of the side chain at C6 was suggested as a strategy to develop more potent analogues. aacrjournals.org

The nature of the atom linking the substituent to the purine C6 also matters. Studies on mitogen-activated protein kinase (MAPK) inhibitors showed that replacing a nitrogen atom with a sulfur atom in the C2 side chain could improve inhibitory activity, suggesting that subtle isosteric changes can have significant effects.

| C6-Substituent Class | Specific Example(s) | Biological Activity | Key SAR Findings | References |

| Thio-alkyl/aryl | 6-(decylsulfanyl)purine | Antimycobacterial | Long alkyl chains (e.g., decyl, dodecyl) at the C6-thio position enhance activity against M. tuberculosis. | |

| Alkoxy | 6-benzyloxy | Pro-apoptotic (leukemia cells) | The benzyloxy group at C6 was critical for inducing apoptosis in Jurkat cells. | rsc.org |

| Amino | 6-furfurylamino (Kinetin) | Cytokinin (plant growth) | The furfurylamino group is essential for cytokinin activity, which can be further modulated by N9 substitutions. | nih.gov |

| Amino | Adamantylated benzylamine | CDK2/cyclin E inhibition | Polar groups in the C6-substituent positively influence inhibitory activity. | mdpi.com |

Effects of Substitutions on the Purine Ring Nitrogens (e.g., N9)

While the C6 position is crucial for direct interaction with many biological targets, substitutions on the purine ring nitrogens, particularly N7 and N9, play a significant role in modulating activity, solubility, and metabolic stability. nih.govacs.org The N9 position is frequently substituted in nucleoside analogues, but N7-substituted derivatives also exhibit interesting biological properties. acs.org Direct alkylation of a purine often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable product. acs.org

In the realm of plant cytokinins, N9-substitution of N⁶-isopentenyladenine (iP) or kinetin (B1673648) can dramatically alter biological activity. nih.govnih.gov For instance, certain N9-substitutions can enhance the anti-senescence properties of kinetin while reducing its interaction with specific cytokinin receptors. nih.gov This suggests that N9-modification can fine-tune the activity profile, potentially by altering transport, metabolism, or receptor specificity. plos.org Some N9-substituted derivatives were found to prevent the formation of inactive 9-glucosides, thereby prolonging their biological effect. nih.gov

In other contexts, N9-substitution is also critical. Studies on 6-thioalkylpurines with antimycobacterial activity showed that N9-substitution was important for enhancing their inhibitory effects. Similarly, for MAPK inhibitors, alkyl substitutions (methyl or isopropyl) at the N9 position increased inhibitory activity, whereas polar side-chains at N9 led to a loss of activity.

The less-explored N7 position also offers opportunities for modification. While N7-substituted purines are less common, they are found in nature (e.g., raphanatin) and can possess antiviral and cytotoxic activities. acs.org The regioselectivity of substitution can be influenced by the existing substituent at C6, indicating a chemical interplay between different positions on the purine scaffold. acs.org The investigation of 7-deaza purine analogs, where the N7 nitrogen is replaced by a carbon, has been used as a tool to probe the functional importance of this nitrogen in molecular interactions, such as those involving metal ions or stacking effects. nih.gov

| Nitrogen Position | Substituent Type | Biological Context | Key SAR Findings | References |

| N9 | Tetrahydropyranyl, Alkyl chains | Cytokinins | Can enhance anti-senescence activity, possibly by preventing metabolic inactivation (N9-glucosidation) and improving transport. | nih.govnih.govplos.org |

| N9 | Alkyl (methyl, isopropyl) | MAPK Inhibition | Small alkyl groups at N9 increase inhibitory activity compared to polar side-chains. | |

| N9 | Acetic acid ethyl/tert-butyl ester | Antimycobacterial | N9-substitution enhances the activity of 6-thioalkyl purine analogs. | |

| N7 | Alkyl, Benzyl | General | N7 isomers are typically the minor product of alkylation but can have distinct biological activities (e.g., antiviral, cytotoxic). | acs.org |

| N7 | 7-deaza (C-H replacement) | Ribozyme studies | Used to probe the role of the N7 atom; effects can be due to loss of H-bonding or indirect electronic/stacking effects. | nih.gov |

Stereochemical Considerations and Their Biological Implications

Chirality introduces a critical layer of complexity and specificity to the biological activity of drug molecules. In the case of 6-methylsulfinyl purine analogues, the sulfoxide group is a stereocenter, meaning it can exist as two distinct enantiomers (R and S). nih.gov This pyramidal sulfur center can lead to diastereomers if other chiral centers are present in the molecule, such as in a nucleoside derivative.

The distinct three-dimensional arrangement of enantiomers can lead to different binding affinities and orientations within a chiral protein pocket, resulting in varied pharmacodynamic and pharmacokinetic properties. nih.gov Although the broader class of chiral sulfoxides is well-studied, with many clinically used drugs existing as single enantiomers, specific data on the differential activity of this compound epimers is less documented in the provided context.

However, the principle is well-established. The biological activity of chiral sulfoxide drugs is often enantioselective. nih.gov The development of methods for the enantioselective synthesis of sulfoxides is an active area of research, driven by the need to access enantiopure compounds for therapeutic applications. sioc-journal.cn

One study noted the isolation of natural methylsulfinyladenosine derivatives that were described as potentially interconvertible "sulfinyl epimers," highlighting that this stereochemistry is relevant in natural products. The differential biological activities of these epimers are a key area for investigation to fully understand their SAR.

Correlation between Chemical Structure and Enzyme Substrate/Inhibitor Specificity

The ultimate goal of SAR studies is to correlate specific structural features with the ability to inhibit a particular enzyme or cellular process. 6-Substituted purines, including sulfinyl derivatives, have been investigated as inhibitors of a wide range of enzymes.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway. nih.govnih.gov Inhibitors of PNP are pursued for T-cell selective immunosuppression. nih.gov The specificity of PNP inhibitors can be exquisitely sensitive to the structure of the purine analogue. nih.govbenthamscience.com For example, transition-state analogues of PNP show differential specificity for human versus parasitic versions of the enzyme based on their distinct mechanisms and substrate preferences. nih.govbenthamscience.com MT-Immucillin-H was specifically designed as an inhibitor for Plasmodium falciparum (malarial) PNP by exploiting the parasite enzyme's unique ability to process 5'-methylthio substrates. nih.govplos.org The design of novel PNP inhibitors has involved combining features from different known inhibitors, such as phosphonate (B1237965) groups attached to the purine base via various linkers, to achieve high potency and selectivity. acs.org

DNA Glycosylases: These enzymes are involved in base excision repair. High-throughput screening identified several purine analogues as inhibitors of DNA glycosylases like NEIL1, OGG1, and NTH1. nih.govresearchgate.netplos.org The inhibition is thought to occur by the purine analogue fitting into the enzyme's active site, which normally recognizes damaged purines, thereby sterically blocking the enzyme's function. plos.org Interestingly, these inhibitors showed some specificity; they could inhibit glycosylases that excise oxidatively-induced adducts but not a pyrimidine (B1678525) dimer-specific glycosylase, demonstrating that the purine core directs them toward specific enzyme families. nih.govresearchgate.net

Kinases (CDKs, MAPK): As mentioned previously, 2,6,9-trisubstituted purines are well-known inhibitors of cyclin-dependent kinases (CDKs). mdpi.com The SAR for these targets often requires a specific combination of substituents. For instance, a polar side-chain at C2, a specific substituent at C6, and a small alkyl group at N9 are often features of potent CDK inhibitors.

Xanthine Oxidase (XO): This enzyme is responsible for the catabolic oxidation of purines, including the inactivation of 6-mercaptopurine (6-MP). nih.govsemanticscholar.org Inhibition of XO can potentiate the antitumor effect of 6-MP by preventing its breakdown. unmc.edutaylorandfrancis.com The structure of the substrate (e.g., xanthine vs. 6-MP) can influence the inhibitory profile of different compounds against XO. semanticscholar.org

This demonstrates that the chemical structure of a purine analogue—determined by its C6-substituent, the oxidation state of any sulfur atom, and substitutions at the N7 and N9 positions—is intricately linked to its enzyme inhibitory profile and ultimate biological effect.

Computational and Theoretical Investigations of 6 Methylsulfinyl Purine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the basis of molecular recognition and for structure-based drug design.

While specific docking studies on 6-methylsulfinyl purine (B94841) are not extensively documented in publicly available literature, research on structurally similar compounds, such as 6-(methylsulfanyl)purine, provides significant insights. Molecular docking simulations have been performed to study the binding of 9-(2-hydroxypropyl)-6-(methylsulfanyl)purine to the active sites of viral enzymes like Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) and Varicella-Zoster Virus Thymidine Kinase (VZV TK). harvard.edu These studies revealed that the 6-(methylsulfanyl)purine derivative exhibits similar binding affinities for both enzymes, despite being phosphorylated differently by each. harvard.edu The docking poses indicated that the orientation of the 5'-mimicking hydroxyl groups and the methylsulfanyl group in relation to key amino acid residues like E225, A167, and Y132 is critical for its interaction. harvard.edu

Another related area of study involves the docking of thiopurine derivatives, such as 6-mercaptopurine (B1684380) (6-MP), to proteins like human serum albumin (HSA). ptfarm.pl These computational studies have shown that 6-MP likely binds to the active site I in subdomain IIA of HSA. ptfarm.pl The purine core contributes to hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors or donors. ptfarm.pl

For 6-methylsulfinyl purine, the presence of the sulfinyl group (S=O) in place of a methylsulfanyl group (S-CH₃) would be expected to significantly alter its interaction profile. The oxygen atom of the sulfinyl group is a potent hydrogen bond acceptor, which could form additional stabilizing interactions with donor residues (e.g., lysine, arginine, or backbone amides) in a protein's active site. This added polarity could influence its binding affinity and selectivity for different protein targets compared to its methylsulfanyl or mercapto analogues.

Table 1: Summary of Molecular Docking Insights from Related Purine Analogs

| Compound Studied | Target Protein | Key Findings from Docking | Potential Implications for this compound |

|---|---|---|---|

| 9-(2-hydroxypropyl)-6-(methylsulfanyl)purine | HSV-1 TK, VZV TK | Similar binding affinities for both enzymes; specific orientations within the active site involving key residues. harvard.edu | The sulfinyl group could alter binding orientation and affinity due to its hydrogen-bonding capacity and increased polarity. |

| 6-Mercaptopurine (6-MP) | Human Serum Albumin (HSA) | Binds to active site I; interactions involve hydrophobic contacts from the purine ring and hydrogen bonds from nitrogen atoms. ptfarm.pl | Enhanced hydrogen bonding potential could strengthen interactions with transport proteins or target enzymes. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to model the electronic structure of molecules, providing fundamental information about their geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to study purine derivatives. nih.govubc.ca

Studies on related 6-oxy and 6-thio purine derivatives have used DFT to determine the most stable tautomeric forms of the purine ring, which is critical for understanding their recognition by enzymes. nih.govorientjchem.org These calculations have shown that the relative stability of tautomers can be influenced by the substituent at the C6 position and the surrounding solvent environment. nih.govorientjchem.org For 6-substituted purines, calculations help establish the most likely protonation state of the purine nitrogens (N1, N7, or N9), which is fundamental for accurate modeling of ligand-protein interactions. nih.govnih.gov

Quantum chemical methods are also used to calculate key electronic parameters that describe a molecule's reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov For purine derivatives, these calculations can help predict their susceptibility to metabolic reactions, such as oxidation or reduction.

For this compound, DFT calculations could be used to:

Optimize its three-dimensional geometry.

Determine the distribution of electron density and the molecular electrostatic potential (MEP), identifying regions that are electron-rich (like the sulfinyl oxygen) and susceptible to electrophilic attack, or electron-poor and susceptible to nucleophilic attack.

Calculate the HOMO and LUMO energies to predict its reactivity profile. The electron-withdrawing nature of the methylsulfinyl group would likely lower the energy of these frontier orbitals compared to alkyl or amino-substituted purines.

Analyze the bond dissociation energies to predict which bonds are most likely to be cleaved during metabolic processes. nih.gov

Table 2: Representative Quantum Chemical Parameters Calculated for Purine Derivatives

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Tautomer Stability | Predicts the most stable isomeric form of the purine ring. nih.govnih.gov | Determines the dominant structure for biological interactions and recognition. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. researchgate.netnih.gov | Indicates susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. researchgate.netnih.gov | Indicates susceptibility to reduction. |

Molecular Dynamics Simulations of Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-protein complex over time. youtube.com This technique models the movements of atoms and molecules, offering insights into the stability of binding, conformational changes in the protein, and the role of solvent molecules.